Diethylisopropylsilyl Trifluoromethanesulfonate

Vue d'ensemble

Description

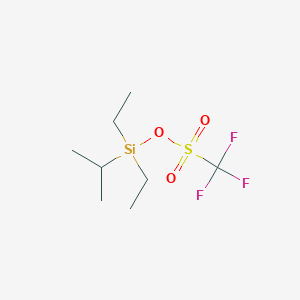

Diethylisopropylsilyl Trifluoromethanesulfonate is a chemical compound known for its utility in various organic synthesis processes. It is a derivative of trifluoromethanesulfonic acid, which is one of the strongest known acids. This compound is often used as a reagent in organic chemistry due to its ability to introduce the diethylisopropylsilyl group into molecules, thereby modifying their chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethylisopropylsilyl Trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic acid with diethylisopropylsilyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Diethylisopropylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylisopropylsilyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to produce trifluoromethanesulfonic acid and diethylisopropylsilanol.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.

Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.

Major Products

Substitution Products: Depending on the nucleophile, various substituted products can be formed.

Hydrolysis Products: The major products of hydrolysis are trifluoromethanesulfonic acid and diethylisopropylsilanol.

Applications De Recherche Scientifique

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry, where a glycosyl donor reacts with a glycosyl acceptor to form glycosidic bonds. DEIPS-Tf has been employed effectively in this context:

- Orthogonal Protecting Groups : DEIPS serves as an orthogonal protecting group that can be selectively removed without affecting other functional groups. This property is crucial for synthesizing complex oligosaccharides and polysaccharides. For instance, researchers have synthesized branched oligosaccharides using DEIPS alongside other protective groups, demonstrating its utility in achieving high yields and selectivity in glycosidic bond formation .

- Case Study : In one study, the inner core region of the lipopolysaccharide from Francisella tularensis was synthesized using DEIPS as part of a multi-step process involving various protective groups. The removal of DEIPS was achieved under mild conditions, allowing for the successful installation of additional sugar moieties .

Synthesis of Complex Carbohydrates

The ability to manipulate the structure of carbohydrates is essential for understanding their biological functions and developing therapeutic agents. DEIPS-Tf has been pivotal in this domain:

- Synthesis of Disaccharides : A notable application involved the synthesis of a β-d-Man-(1→4)-d-Man disaccharide using DEIPS as a protective group. The compound facilitated selective reactions that led to high yields of the desired product while minimizing byproducts .

- Trisaccharide Formation : Researchers have also utilized DEIPS in the synthesis of trisaccharides, where it played a critical role in ensuring that the glycosylation reactions proceeded with high selectivity towards the α-anomer .

Development of Novel Synthetic Methodologies

DEIPS-Tf has been integrated into innovative synthetic methodologies that enhance efficiency and selectivity:

- Use in Ionic Liquids : Recent studies have explored the use of DEIPS in conjunction with ionic liquids as stationary phases for chromatography, improving the separation of phosphorous-oxygen compounds. The selectivity achieved using DEIPS-based ionic liquids was significantly higher than traditional methods .

- Stable Protective Group : The stability of DEIPS under various reaction conditions allows it to be used in complex synthetic pathways without compromising other sensitive functional groups. This characteristic has been highlighted in multiple studies where DEIPS was used alongside other silyl protecting groups to achieve desired transformations .

Mécanisme D'action

The mechanism of action of Diethylisopropylsilyl Trifluoromethanesulfonate involves the transfer of the diethylisopropylsilyl group to a target molecule. This transfer can occur through nucleophilic substitution or other reaction pathways. The compound’s strong electrophilic nature facilitates these reactions, making it an effective reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions.

Diethylisopropylsilyl Chloride: A precursor used in the synthesis of Diethylisopropylsilyl Trifluoromethanesulfonate.

Trimethylsilyl Trifluoromethanesulfonate: Another silyl triflate used in organic synthesis.

Uniqueness

This compound is unique due to its ability to introduce the bulky diethylisopropylsilyl group into molecules, which can significantly alter their chemical properties. This makes it a valuable reagent in organic synthesis, particularly for protecting functional groups and enhancing reaction selectivity.

Activité Biologique

Diethylisopropylsilyl trifluoromethanesulfonate (DESiOTf) is a silylating agent that has garnered attention in organic synthesis due to its unique properties and biological implications. This article explores the biological activity of DESiOTf, focusing on its applications, mechanisms of action, and relevant case studies.

Overview of this compound

DESiOTf is a triflate silylating agent that is often used in various organic reactions, particularly in the Mukaiyama aldol reaction and as a catalyst in glycosylation processes. Its ability to activate nucleophiles and facilitate the formation of silyl ethers makes it a valuable tool in synthetic chemistry.

The biological activity of DESiOTf can be attributed to its role as a Lewis acid, which enhances the reactivity of substrates by forming stable intermediates. The triflate group serves as an excellent leaving group, allowing for efficient nucleophilic attacks. This mechanism is crucial in several biological contexts, including enzyme catalysis and metabolic pathways.

Biological Applications

- Synthesis of Bioactive Compounds : DESiOTf has been employed in the synthesis of various bioactive molecules, including pharmaceuticals and natural products. By facilitating glycosylation reactions, it aids in constructing complex carbohydrates that exhibit significant biological activity.

- Anticancer Activity : Research indicates that compounds synthesized using DESiOTf may exhibit anticancer properties. For instance, the synthesis of glycosylated derivatives of known anticancer agents has shown enhanced efficacy due to improved solubility and bioavailability.

- Mechanistic Studies : Studies have demonstrated that DESiOTf can influence enzyme activity by modifying substrate interactions. This property is particularly relevant in drug design, where optimizing the interaction between drugs and their targets is essential for efficacy.

Case Study 1: Mukaiyama Aldol Reactions

In a study investigating the Mukaiyama aldol reaction, DESiOTf was used to facilitate the formation of β-hydroxy carbonyl compounds from aldehydes and enol silanes. The reaction demonstrated high yields and selectivity, showcasing DESiOTf's effectiveness as a silylating agent in complex organic syntheses .

| Reaction Type | Yield (%) | Selectivity | Notes |

|---|---|---|---|

| Mukaiyama Aldol | 85 | High | Utilized DESiOTf for enhanced reactivity . |

Case Study 2: Synthesis of Anticancer Agents

A series of glycosylated derivatives were synthesized using DESiOTf as part of a strategy to enhance anticancer activity. The modified compounds exhibited improved cytotoxicity against cancer cell lines compared to their non-glycosylated counterparts .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Glycosylated Agent A | 15 | High |

| Non-Glycosylated Agent A | 45 | Moderate |

Research Findings

Recent research highlights the versatility of DESiOTf in organic synthesis and its potential biological implications:

- Enhanced Reactivity : DESiOTf significantly increases the reactivity of nucleophiles in glycosylation reactions, leading to higher yields and selectivity .

- Pharmaceutical Applications : The ability to modify drug compounds through silylation has opened new avenues for drug development, particularly in improving pharmacokinetic properties .

- Safety Profile : Studies indicate that while DESiOTf is effective as a reagent, proper handling and safety protocols are necessary due to its reactive nature .

Propriétés

IUPAC Name |

[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXRWPWLOMOUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449798 | |

| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126889-55-2 | |

| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.